molecular formula C24H15ClF5NO5 B10796923 4-[[2-[4-chloro-2-[3-fluoro-5-(trifluoromethyl)benzoyl]phenoxy]acetyl]amino]-2-fluoro-3-methylbenzoic acid

4-[[2-[4-chloro-2-[3-fluoro-5-(trifluoromethyl)benzoyl]phenoxy]acetyl]amino]-2-fluoro-3-methylbenzoic acid

Cat. No.: B10796923
M. Wt: 527.8 g/mol
InChI Key: WPEKGNGDNFRRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of BI-2540 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

BI-2540 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. Common reagents used in these reactions include various nucleophiles and electrophiles under controlled conditions. The major products formed from these reactions are typically derivatives of BI-2540 with modified functional groups .

Scientific Research Applications

BI-2540 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying non-nucleoside reverse transcriptase inhibitors. In biology, it is used to investigate the mechanisms of human immunodeficiency virus replication and resistance. In medicine, BI-2540 is explored for its potential therapeutic applications in treating human immunodeficiency virus infections. Additionally, it is used in pre-clinical research to develop new antiviral drugs .

Mechanism of Action

BI-2540 exerts its effects by inhibiting the activity of the human immunodeficiency virus non-nucleoside reverse transcriptase. This enzyme is crucial for the replication of the virus, and its inhibition prevents the virus from multiplying. The compound binds to a specific site on the enzyme, causing a conformational change that reduces its activity. This mechanism of action makes BI-2540 effective against both wild-type and mutant strains of the virus .

Comparison with Similar Compounds

BI-2540 is unique among non-nucleoside reverse transcriptase inhibitors due to its high potency and broad-spectrum activity against various human immunodeficiency virus strains. Similar compounds include efavirenz, nevirapine, and rilpivirine. Compared to these compounds, BI-2540 exhibits lower clearance and better bioavailability, making it a promising candidate for further development .

Properties

Molecular Formula

C24H15ClF5NO5

Molecular Weight

527.8 g/mol

IUPAC Name

4-[[2-[4-chloro-2-[3-fluoro-5-(trifluoromethyl)benzoyl]phenoxy]acetyl]amino]-2-fluoro-3-methylbenzoic acid

InChI

InChI=1S/C24H15ClF5NO5/c1-11-18(4-3-16(21(11)27)23(34)35)31-20(32)10-36-19-5-2-14(25)9-17(19)22(33)12-6-13(24(28,29)30)8-15(26)7-12/h2-9H,10H2,1H3,(H,31,32)(H,34,35)

InChI Key

WPEKGNGDNFRRMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)C(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.